molecular formula C12H11N<br>C6H5-C6H4NH2<br>C12H11N B023562 4-Aminobiphenyl CAS No. 92-67-1

4-Aminobiphenyl

Cat. No. B023562
Key on ui cas rn: 92-67-1
M. Wt: 169.22 g/mol
InChI Key: DMVOXQPQNTYEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05723671

Procedure details

In a 250 milliliter round-bottomed flask equipped with mechanical stirrer and fitted with a Dean-Stark trap under a reflux condenser were placed 8.46 grams (0.05 mole) of 4-aminobiphenyl, 25.53 grams (0.11 mole) of 4-iodo-ortho-xylene, 0.25 gram (0.0025 mole) of cuprous chloride, 0.45 gram (0.0025 mole) of 1,10-phenanthroline, 22.4 grams (0.4 mole) of flake potassium hydroxide and 30 milliliters of toluene solvent. The reaction was heated quickly to a reflux temperature of 130° C. and maintained at this temperature for 4 hours, after which time chromatographic analysis revealed the reaction to be complete. The reaction mixture was allowed to attain room temperature, about 25° C., and was partitioned between 200 milliliters of toluene and 150 milliliters of deionized water. The resulting organic layer was separated and water was removed by azeotropic distillation of water under a Dean-Stark trap. The product was decolorized by slurry treating the toluene solution with 36 grams of Filtrol-24™, an acid-washed clay, and 24 grams of Alcoa CG-20 alumina. After 3 hours stirring at reflux, the solution was cooled to room temperature and filtered. The product of N,N-bis(3,4-dimethylphenyl)-4-biphenylamine was recovered from the filtrate by evaporation of the solvent. Recrystallization from 40 milliliters of a one to one mixture of ethylacetate-isopropanol provided 13.2 grams (70 percent) of the above product. Chromatographic analysis by high performance liquid chromatography illustrated an excellent product purity of 99.8 percent and a melting temperature, which was determined by differential scanning calorimetry to be 113.21° C.
Quantity
8.46 g
Type
reactant
Reaction Step One
Quantity
25.53 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
22.4 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
0.45 g
Type
catalyst
Reaction Step Six
Yield
70%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.I[C:15]1[CH:16]=[C:17]([CH3:22])[C:18]([CH3:21])=[CH:19][CH:20]=1.[OH-].[K+]>C1(C)C=CC=CC=1.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>[CH3:22][C:17]1[CH:16]=[C:15]([N:1]([C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[C:17]([CH3:22])[CH:16]=2)[C:2]2[CH:3]=[CH:4][C:5]([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)=[CH:6][CH:7]=2)[CH:20]=[CH:19][C:18]=1[CH3:21] |f:2.3|

Inputs

Step One
Name
Quantity
8.46 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C1=CC=CC=C1
Step Two
Name
Quantity
25.53 g
Type
reactant
Smiles
IC=1C=C(C(=CC1)C)C
Step Three
Name
cuprous chloride
Quantity
0.25 g
Type
reactant
Smiles
Step Four
Name
Quantity
22.4 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0.45 g
Type
catalyst
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
After 3 hours stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250 milliliter round-bottomed flask equipped with mechanical stirrer
CUSTOM
Type
CUSTOM
Details
fitted with a Dean-Stark trap under a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to attain room temperature, about 25° C.
CUSTOM
Type
CUSTOM
Details
was partitioned between 200 milliliters of toluene and 150 milliliters of deionized water
CUSTOM
Type
CUSTOM
Details
The resulting organic layer was separated
CUSTOM
Type
CUSTOM
Details
water was removed by azeotropic distillation of water under a Dean-Stark trap
ADDITION
Type
ADDITION
Details
treating the toluene solution with 36 grams of Filtrol-24™
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The product of N,N-bis(3,4-dimethylphenyl)-4-biphenylamine was recovered from the filtrate by evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
Recrystallization from 40 milliliters of a one
ADDITION
Type
ADDITION
Details
to one mixture of ethylacetate-isopropanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1C=C(C=CC1C)N(C1=CC=C(C=C1)C1=CC=CC=C1)C1=CC(=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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